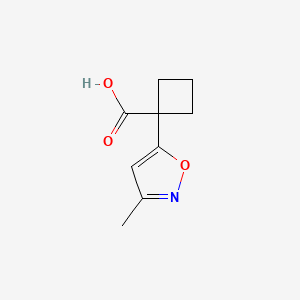

1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid

Description

Properties

IUPAC Name |

1-(3-methyl-1,2-oxazol-5-yl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-5-7(13-10-6)9(8(11)12)3-2-4-9/h5H,2-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOSCOYWTATOLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2(CCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclobutane Ring Formation via Dioxolane Intermediate

A foundational method for synthesizing the cyclobutane backbone involves the ketol reaction of 1,3-dichloroacetone with ethylene glycol, as detailed in CN101555205B . This process generates 2,2-dichloromethyl-1,3-dioxolane, which undergoes hydrolysis and cyclization to yield 3-oxo-1-cyclobutanecarboxylic acid. Key steps include:

-

Ketol Reaction :

-

Hydrolysis and Cyclization :

Mechanistic Insight : The dioxolane intermediate undergoes acid-catalyzed ring-opening, followed by intramolecular aldol condensation to form the cyclobutane ring. The carboxylic acid group is introduced during hydrolysis.

Limitations : Extended reaction times and moderate yields necessitate optimization for scalability.

Phosphonium Salt-Mediated Cyclization

CN103467270A outlines an alternative route using triphenylphosphine and methyl iodide to generate methyl triphenyl phosphine iodide, a key intermediate for cyclobutanol synthesis. The steps include:

-

Phosphonium Salt Formation :

-

Cyclobutanol Synthesis :

-

Oxidation to Carboxylic Acid :

-

Reagents : Sodium hydroxide or lithium hydroxide.

-

Conditions : Hydrolysis in THF/methanol/water (1:1:1) at 50–100°C.

-

Advantage : This method enables stereoselective control over cyclobutane geometry.

Challenge : Low yields in cyclobutanol synthesis and reliance on cryogenic conditions.

Reductive Amination and Saponification

WO2008139288A2 describes a reductive amination strategy to assemble the cyclobutane-isoxazole framework, followed by ester saponification:

-

Reductive Amination :

-

Ester Saponification :

Mechanistic Insight : The reductive amination forms the C–N bond between the cyclobutane and isoxazole, while saponification cleaves the ester to the carboxylic acid.

Advantage : High efficiency in introducing the isoxazole moiety and mild saponification conditions.

Comparative Analysis of Synthetic Routes

Industrial Feasibility and Environmental Impact

-

Green Chemistry Metrics :

-

Method 1 employs hydrochloric acid, posing corrosion and waste management challenges.

-

Method 3’s use of LiOH generates less hazardous waste compared to strong acids.

-

-

Cost Analysis :

-

Method 1 is cost-effective due to low-cost starting materials (1,3-dichloroacetone: ~$50/kg).

-

Method 2’s reliance on triphenylphosphine (~$200/kg) increases production costs.

-

Chemical Reactions Analysis

1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The isoxazole ring can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Recent studies have indicated that compounds similar to 1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid exhibit significant anti-inflammatory and analgesic properties. For example, derivatives of isoxazole have been shown to inhibit pro-inflammatory cytokines, offering potential for treating conditions like arthritis and other inflammatory diseases .

Case Study:

A study published in the Journal of Organic and Pharmaceutical Chemistry demonstrated that certain isoxazole derivatives, including those related to this compound, effectively reduced inflammation in animal models, suggesting their utility in drug development for inflammatory diseases .

Pesticide Development

The structural characteristics of this compound make it a candidate for the development of novel pesticides. Its ability to interact with biological systems can be harnessed to create effective agrochemicals that target specific pests while minimizing environmental impact.

Case Study:

Research has shown that isoxazole-based compounds can act as inhibitors of key enzymes in pest physiology, leading to their death or incapacitation. Such findings indicate a pathway for developing safer and more efficient pesticides .

| Compound | Target Pest | Mechanism | Reference |

|---|---|---|---|

| Isoxazole Pesticide A | Insect X | Enzyme Inhibition | |

| Isoxazole Pesticide B | Fungal Y | Growth Inhibition |

Polymer Synthesis

This compound can serve as a monomer in the synthesis of novel polymers with unique properties. The incorporation of isoxazole rings into polymer backbones can enhance thermal stability and mechanical strength.

Case Study:

A recent investigation into polymer materials synthesized from isoxazole derivatives has revealed improved performance characteristics compared to traditional polymers. These materials show promise for applications in coatings and composites .

Mechanism of Action

The mechanism of action of 1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole Carboxylic Acid Derivatives

3-Methylisoxazole-5-carboxylic Acid (CAS 4857-42-5)

- Structural Differences : Lacks the cyclobutane ring, retaining only the isoxazole-carboxylic acid core.

- Physicochemical Properties: Molecular formula C₅H₅NO₃ (MW 127.09), identical to its isomer 5-methylisoxazole-3-carboxylic acid. However, the positional isomerism leads to distinct reactivity and solubility profiles.

- Commercial Availability : Priced at JPY 31,300/g (97% purity), significantly more expensive than its isomer, suggesting higher synthesis complexity or niche demand .

5-Methylisoxazole-3-carboxylic Acid (CAS 3405-77-4)

Cycloalkane-Substituted Isoxazole Carboxylic Acids

1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic Acid (CAS 1538091-62-1)

- Structural Differences: Cyclopentane replaces cyclobutane, reducing ring strain but increasing molecular weight (C₁₀H₁₃NO₃, MW 195.22).

- Implications : The larger ring may enhance solubility due to reduced steric hindrance, though at the expense of conformational rigidity .

1-(2,4-Dichlorophenyl)cyclobutanecarbonitrile (CAS Ref: 10-F719296)

- Functional Group Variance: Replaces the carboxylic acid with a nitrile group and introduces a dichlorophenyl substituent.

Isoxazole-Amidated and Hybrid Derivatives

3-Arylisoxazole-5-carboxamides (Compounds 6–8, 14–15)

- Functional Group Comparison : Carboxamide groups replace the carboxylic acid, reducing acidity (pKa ~15 vs. ~5 for carboxylic acids). This modification enhances blood-brain barrier penetration in drug candidates .

- Synthetic Routes : Prepared via 1,3-dipolar cycloadditions or enantioselective methods, highlighting the versatility of isoxazole intermediates in medicinal chemistry .

1-(3-Methylisoxazol-5-yl)ethanone (CAS 55086-61-8)

Complex Hybrid Structures

(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic Acid

Research and Application Insights

- Synthetic Challenges : Cyclobutane-containing compounds often require strain-driven reactions, as seen in TFA-mediated deprotection steps .

- Biological Potency : Carboxylic acid derivatives exhibit higher polarity, favoring solubility but limiting cell permeability compared to amides or ketones .

- Market Trends : The high cost of 3-methylisoxazole-5-carboxylic acid underscores its specialized applications, likely in antiviral or anticancer research .

Biological Activity

1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a cyclobutane ring and a 3-methylisoxazole moiety, which contribute to its unique chemical properties and biological interactions. Research has indicated that this compound may possess various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C9H11NO3, and its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 181.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| pKa | Not available |

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies indicate that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. This property could make it useful in treating conditions characterized by inflammation.

Anticancer Potential

Preliminary research indicates that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism of action that involves the activation of apoptotic pathways.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Inhibition of COX and pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cells |

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus altering metabolic pathways.

- Receptor Modulation : It might modulate receptor activity, influencing cellular responses to various stimuli.

- Apoptotic Pathway Activation : In cancer cells, it appears to activate apoptotic pathways, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

In a study conducted on several bacterial strains, including Staphylococcus aureus and Escherichia coli, this compound demonstrated effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) was determined to be in the range of 10-50 µg/mL, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Action

A controlled experiment evaluated the anti-inflammatory effects of the compound using a murine model of inflammation. Results showed a significant reduction in paw swelling and inflammatory markers compared to the control group, suggesting its efficacy in managing inflammatory conditions.

Case Study 3: Cancer Cell Line Study

In vitro studies using human cancer cell lines revealed that treatment with varying concentrations of the compound led to increased rates of apoptosis, as evidenced by annexin V staining assays. The findings indicate that this compound could be further explored for its potential in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid?

- Answer: The compound can be synthesized via multi-component reactions involving cyclobutanone and aryl carboxylic acids. For example, cyclobutanone reacts with arylcarboxylic acids in the presence of (N-isocyanimino)triphenylphosphorane to form cyclobutane-containing intermediates, which are then functionalized with 3-methylisoxazole groups . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Answer: Store in airtight containers under inert gas (e.g., nitrogen), protected from light and moisture at temperatures below 25°C. Use personal protective equipment (PPE) such as nitrile gloves and lab coats, and conduct reactions in a fume hood to avoid inhalation of aerosols . Emergency protocols for spills include neutralization with inert adsorbents and disposal via hazardous waste channels.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with characteristic signals for the cyclobutane ring (δ 2.5–3.5 ppm for protons) and isoxazole protons (δ 6.2–6.5 ppm). Fourier-Transform Infrared (FT-IR) spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How can the stability of this compound under varying experimental conditions be systematically evaluated?

- Answer: Conduct accelerated degradation studies:

- Thermal stability: Thermogravimetric Analysis (TGA) at 25–200°C to detect decomposition.

- Photostability: Expose to UV light (254 nm) and monitor degradation via HPLC.

- pH stability: Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .

Q. What strategies are effective in designing biologically active derivatives of this compound?

- Answer: Modify the carboxylic acid group via esterification or amidation to enhance bioavailability. Introduce substituents to the isoxazole ring (e.g., halogens, methyl groups) to improve target binding. Evaluate antimicrobial activity using MIC assays against Gram-positive/negative bacteria, as demonstrated in structurally related pyrazole-carboxylic acid derivatives .

Q. How does the cyclobutane ring influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Answer: The strained cyclobutane ring increases susceptibility to ring-opening reactions. For example, nucleophilic attack at the cyclobutane carbon adjacent to the carboxylic acid group can lead to fragmentation. Kinetic studies under varying solvent polarities (e.g., DMSO vs. THF) and computational modeling (DFT) can elucidate reaction pathways .

Q. What analytical approaches resolve contradictions in reported data on this compound’s physicochemical properties?

- Answer: Cross-validate using orthogonal methods:

- Melting point discrepancies: Use Differential Scanning Calorimetry (DSC) alongside traditional capillary methods.

- Solubility conflicts: Perform equilibrium solubility assays in biorelevant media (e.g., FaSSIF/FeSSIF) with UV-Vis quantification.

- Spectral variations: Compare NMR data acquired under standardized conditions (e.g., solvent, temperature) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.